molecular formula C15H22N2OS B4631258 2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide

2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide

Cat. No. B4631258
M. Wt: 278.4 g/mol
InChI Key: AEGWMGBVSPXNBW-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of related compounds often involves the condensation of specific benzene derivatives with morpholine under controlled conditions, leading to the formation of complex structures such as indazoles, which share some synthetic pathways with our compound of interest (Lu et al., 2017). These procedures highlight the versatility and reactivity of morpholine-containing compounds, providing insights into potential synthetic routes for "2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide."

Molecular Structure AnalysisMolecular structure analysis of similar compounds is crucial for understanding their chemical behavior and potential applications. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined, showcasing the specific spatial arrangement and confirming the compound's monoclinic system (Lu et al., 2017). Such analysis is fundamental in predicting the reactivity and interactions of "2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide."

Chemical Reactions and Properties

The reactivity and chemical properties of compounds containing morpholine and thiocarbothioamide groups involve interactions and transformations that are crucial for their potential applications. While specific reactions of "2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide" are not directly reported, related research indicates a range of possible chemical behaviors, including cycloaddition reactions and interactions with metal ions, which could be relevant for understanding its chemical reactions and properties (Boyd et al., 1976).

Physical Properties Analysis

The physical properties of compounds similar to "2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide" can be inferred from related research. Studies on compounds with morpholine groups have highlighted their solubility, crystal structures, and thermal stability, providing a basis for understanding the physical characteristics that "2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide" might exhibit (Kilic et al., 2006).

Scientific Research Applications

Synthesis and Catalysis

Morpholine derivatives are pivotal in the synthesis of various biologically active compounds. For example, copper(I) iodide-catalyzed synthesis processes involve morpholine to produce selective estrogen receptor modulators and their analogs, indicating the role of such compounds in medicinal chemistry synthesis routes (Petrov, Popova, & Androsov, 2015).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, highlighting the antimicrobial potential of morpholine derivatives. These compounds demonstrate significant in vitro activity against Candida and Aspergillus species, offering insights into developing new antimicrobial agents (Bardiot et al., 2015).

DNA Interaction

Morpholine and its derivatives have been studied for their DNA-binding capabilities, which is crucial for understanding their role in chemotherapy and as potential antitumor agents. For instance, platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including morpholine derivatives, have shown varied cytotoxicities against cancer cell lines, indicating their potential in cancer therapy (Brodie, Collins, & Aldrich-Wright, 2004).

Material Science

In material science, morpholine derivatives have been explored for their utility in creating novel materials. For example, vic-dioxime ligands containing the morpholine group have been synthesized and used to form metal complexes, which were studied for their electrochemical properties, indicating applications in materials chemistry and possibly in electronic devices (Kilic et al., 2006).

properties

IUPAC Name

2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-11-9-17(10-12(2)18-11)15(19)16-13(3)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGWMGBVSPXNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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